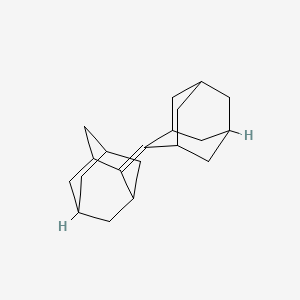Biadamantylidene
CAS No.: 30541-56-1
Cat. No.: VC2314110
Molecular Formula: C20H28
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30541-56-1 |
|---|---|
| Molecular Formula | C20H28 |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | 2-(2-adamantylidene)adamantane |
| Standard InChI | InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 |
| Standard InChI Key | KRDXURLKZNAXAQ-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 |
| Canonical SMILES | C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 |
Introduction
Biadamantylidene is a unique organic compound that has garnered attention in the field of chemistry due to its distinctive structural properties and reactivity. This compound is essentially a dimeric form of adamantylidene, where two adamantylidene units are connected through a double bond. The interest in biadamantylidene stems from its potential applications in various chemical reactions and its ability to participate in cycloaddition reactions, which are crucial for synthesizing complex molecules.
Reactivity and Applications
Biadamantylidene is known for its participation in cycloaddition reactions, which are essential for forming complex organic molecules. For example, it reacts with N-methyltriazolinedione to form a [2+2] adduct, although the reaction mechanism is not straightforward and involves multiple steps . This reactivity makes biadamantylidene a valuable precursor in organic synthesis.
Cycloaddition Reactions
-
Reaction with N-Methyltriazolinedione: This reaction yields a [2+2] adduct, which is significant for understanding the reactivity of biadamantylidene in forming complex molecules.
-
Significance of Shielding: The C=C double bond in biadamantylidene is significantly shielded, contributing to high entropy and volume of activation in its reactions .
Research Findings and Implications
Recent studies have highlighted the importance of understanding the structural and chemical properties of biadamantylidene. The twisted nature of its double bond impacts its reactivity and potential applications in organic synthesis. Furthermore, the ability of biadamantylidene to participate in cycloaddition reactions makes it a valuable compound for synthesizing complex organic molecules.
Future Directions
-
Synthetic Applications: Further exploration of biadamantylidene's reactivity could lead to the development of new synthetic pathways for complex molecules.
-
Theoretical Studies: Detailed theoretical studies are necessary to fully understand the structural distortions and their effects on reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume